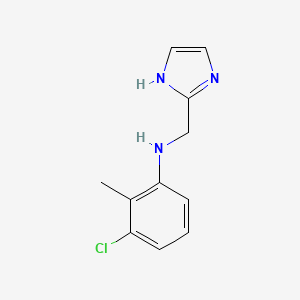
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide is a chemical compound with the following structural formula: !N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide . It belongs to the class of thiophene derivatives, which are essential heterocyclic compounds with diverse properties and applications . Thiophene-based analogs have gained attention due to their potential as biologically active compounds.
Synthesis Analysis
Several synthetic methods can yield thiophene derivatives, including condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods allow the construction of the thiophene ring system, which is crucial for the synthesis of compounds like N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide .
Molecular Structure Analysis
The compound’s molecular formula is C₁₁H₉IN₂OS , with a molecular weight of 344.17 g/mol . The presence of the iodine substituent and the thiophene ring confers specific chemical properties.
科学的研究の応用
Homogeneous Catalytic Aminocarbonylation
The compound has been explored in the context of homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process allows for the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, derivatives of potential biological importance. The method demonstrates a versatile approach to creating complex organic molecules through palladium-catalysed aminocarbonylation, showcasing the compound's utility in organic synthesis and potential applications in drug development and other areas of chemical research (Takács et al., 2007).
Synthesis and Characterization of Metal Complexes
Research on the synthesis and characterization of metal complexes involving similar compounds has highlighted their potential in the development of new materials with unique optical, electronic, and biological properties. These studies involve detailed characterization techniques and evaluation of their potential applications, including antioxidant and antitumor activities, which could be relevant for the development of new therapeutic agents and materials with specialized functions (Yeşilkaynak, 2016).
Functionalization via Aminocarbonylation
The functionalization of pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation using iodine and bromine derivatives has been investigated. This research demonstrates the compound's role in synthesizing amides with complete conversion and high yields, contributing to the field of medicinal chemistry by providing efficient methods for creating biologically active molecules (Takács et al., 2012).
Antimicrobial Activity
Studies on the synthesis of thiophene derivatives and their application in antimicrobial activity showcase the potential of such compounds in addressing bacterial and fungal infections. This research contributes to the search for new antimicrobial agents, highlighting the compound's relevance in developing novel therapeutics (Sowmya et al., 2018).
Molecular Engineering for Solar Cell Applications
The molecular engineering of organic sensitizers for solar cell applications represents another area of interest. Organic sensitizers, including those derived from thiophene compounds, exhibit high incident photon to current conversion efficiency, underscoring the compound's significance in renewable energy technologies (Kim et al., 2006).
特性
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2OS/c1-7-5-8(12)6-13-10(7)14-11(15)9-3-2-4-16-9/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYXHUOSRLSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)
![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)
![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)


![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2916064.png)
![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)
![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)